molecular formula C6H6N6O6 B127177 s-Triaminotrinitrobenzene CAS No. 3058-38-6

s-Triaminotrinitrobenzene

Cat. No.: B127177
CAS No.: 3058-38-6
M. Wt: 258.15 g/mol
InChI Key: JDFUJAMTCCQARF-UHFFFAOYSA-N
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Scientific Research Applications

Military Applications

  • Explosive Formulations : TATB is primarily utilized in military applications as a component of plastic-bonded explosives (PBXs). It is often mixed with other explosives like HMX (octogen) to create formulations such as PBX-9502, PBX-9503, and LX-17-0, which are designed for specific performance characteristics under extreme conditions .
  • Insensitivity : Due to its low sensitivity to impact and heat, TATB is preferred in military ordnance where safety is paramount. Its thermal stability allows it to be used in environments that would degrade other explosives .

Civilian Applications

  • Oil Perforation : TATB has been investigated for use in down-hole oil perforation as both a booster and main charge explosive. Its ability to function effectively at elevated temperatures makes it suitable for this application .
  • Construction and Demolition : The compound's stability also makes it an attractive option for controlled demolition activities where precision and safety are critical.

Research and Development

  • Synthesis Improvements : Recent studies have focused on improving the synthesis of TATB through methods such as Vicarious Nucleophilic Substitution (VNS), which offers a more environmentally friendly production route compared to traditional nitration methods . This innovation not only reduces costs but also minimizes hazardous waste production.
  • Purification Techniques : Research has also been conducted on purification methods to enhance the quality of TATB. Techniques such as sulfuric acid recrystallization and thermal gradient sublimation have been explored to achieve high purity levels necessary for sensitive applications .

Environmental Stability Studies

Studies have shown that TATB can undergo hydrolysis under certain conditions, leading to the formation of more soluble derivatives like 3,5-diamino-2,4,6-trinitrophenol. This transformation can occur naturally over time or be accelerated under alkaline conditions . Understanding these pathways is crucial for assessing the long-term environmental impact of TATB-containing munitions.

Case Study 1: Military Ordnance Testing

A series of tests conducted by the Lawrence Livermore National Laboratory evaluated the performance of TATB-based explosives under simulated combat conditions. The results indicated that TATB formulations maintained integrity and performance even when subjected to extreme temperatures and pressures.

Case Study 2: Environmental Impact Assessment

A study published in Scientific Reports assessed the hydrolysis products of TATB in various environmental conditions. The findings suggested that while TATB is stable under normal conditions, prolonged exposure to moisture can lead to degradation into more soluble compounds, raising concerns about leaching into groundwater .

Comparison with Similar Compounds

Biological Activity

s-Triaminotrinitrobenzene, commonly known as s-TATB, is a compound of significant interest due to its unique properties and applications, particularly in the field of explosives. This article examines the biological activity of s-TATB, focusing on its synthesis, properties, toxicological effects, and potential applications in various fields.

1. Chemical Structure and Synthesis

s-TATB is a derivative of trinitrobenzene with three amino groups attached to the benzene ring. Its chemical formula is C6_6H6_6N6_6O6_6. The synthesis of s-TATB has evolved over the years, with recent advancements improving yields and reducing environmental impact. A notable method involves vicarious nucleophilic substitution (VNS), which allows for efficient amination of nitroaromatic compounds under mild conditions .

Synthesis Method Yield Environmental Impact
Traditional NitrationModerateHigh
VNS MethodHighLow

2.1 Toxicological Studies

Research indicates that s-TATB exhibits low acute toxicity compared to other energetic materials. However, chronic exposure can lead to adverse health effects, primarily affecting the liver and kidneys. Studies have shown that s-TATB can induce oxidative stress and inflammation in biological systems, which may contribute to its toxicological profile .

  • Acute Toxicity : Low
  • Chronic Effects : Potential liver and kidney damage
  • Mechanism : Induction of oxidative stress

2.2 Interaction with Biological Systems

The interaction of s-TATB with lipid bilayers has been studied to understand its mechanism of action at the cellular level. It has been observed that s-TATB can disrupt lipid membranes, leading to increased permeability and potential cell death. This property raises concerns about its safety in environments where human exposure may occur .

3.1 Environmental Impact Assessment

A study conducted on the environmental fate of s-TATB revealed its persistence in soil and water systems. The compound was found to degrade slowly under natural conditions, raising concerns about long-term ecological effects .

  • Persistence : High
  • Degradation Rate : Slow in natural environments

3.2 Medical Applications

Despite its primary use as an explosive, research is exploring the potential medical applications of s-TATB due to its ability to interact with biological membranes. Preliminary studies suggest that modified forms of s-TATB could serve as drug delivery systems or anticancer agents by exploiting its membrane-disrupting properties .

4. Conclusion

The biological activity of this compound (s-TATB) presents a complex interplay between its energetic properties and potential health risks. While it shows promise for various applications, particularly in medicine, further research is necessary to fully understand its toxicological effects and environmental impact.

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to study the detonation properties of TATB?

Researchers employ techniques such as Fabry–Perot laser interferometry to measure particle velocity histories during detonation . These experiments often involve driving inert materials (e.g., copper or salt crystals) with TATB-based charges to analyze reaction zone profiles. Basic setups include measuring pressure spikes (e.g., 33.7 GPa for LX-17 formulations) and reaction kinetics (e.g., 70% energy release within 100 ns) .

Q. How can thermodynamic data for TATB be reliably sourced?

The NIST Chemistry WebBook provides validated thermodynamic properties, including enthalpy of formation and heat capacity. Researchers should cross-reference experimental data (e.g., cylinder tests) with computational models (e.g., equations of state for reaction products) to ensure accuracy .

Q. What are the key factors influencing TATB’s stability under varying conditions?

Stability studies focus on thermal decomposition kinetics and sensitivity to mechanical stimuli. Techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are used to monitor phase transitions and crystallinity changes under controlled temperatures and pressures .

Advanced Research Questions

Q. How can computational models like DYNA2D improve predictions of TATB’s detonation behavior?

Hydrodynamic codes such as DYNA2D integrate ignition and growth reactive flow models to simulate detonation waves. Parameters like von Neumann spike pressure and reaction rate laws (e.g., 300 ns total energy release) are calibrated against experimental interferometry data to refine predictions of TATB’s performance in confined geometries .

Q. What methodologies resolve contradictions in reported TATB synthesis yields?

Discrepancies in synthesis efficiency (e.g., solvent selection, nitro-group reduction) require systematic reproducibility checks. Researchers should categorize studies using reliability criteria:

  • Reliable with Restriction : Studies following international testing guidelines but with minor parameter deviations .
  • Not Reliable : Poorly documented methods or unresolved interference issues . Meta-analyses of synthesis protocols (e.g., nitrobenzene amination routes) can identify optimal conditions .

Q. How do multi-method approaches address gaps in TATB’s environmental impact data?

Combine quantitative structure-activity relationship (QSAR) models (e.g., EPIWIN estimations) with experimental degradation studies. For example, analyze photolytic decomposition pathways using HPLC-MS and compare results with QSAR-predicted half-lives in aquatic systems .

Q. What frameworks guide hypothesis formulation for TATB’s mechanochemical behavior?

The PICO framework (Population: TATB crystals; Intervention: Mechanical stress; Comparison: Static vs. dynamic loading; Outcome: Sensitivity thresholds) helps structure research questions. The FINER criteria (Feasible, Novel, Ethical, Relevant) ensure hypotheses align with practical and theoretical gaps .

Q. How should researchers design systematic reviews for TATB-related literature?

Use databases like PubMed and Engineering Village, applying Boolean operators (e.g., "s-triaminotrinitrobenzene AND detonation kinetics"). Document search strategies using PRISMA guidelines, including duplicate removal rates and inclusion/exclusion criteria for studies post-1990 .

Q. Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing TATB’s sensitivity test data?

Apply Weibull distribution models to interpret drop-weight impact test results. For example, calculate E50 (50% ignition probability) and assess confidence intervals to account for experimental variability in friction sensitivity measurements .

Q. How can spectroscopic data inconsistencies in TATB characterization be mitigated?

Use reference standards (e.g., deuterated trichlorobenzene for GC-MS calibration) and validate spectra against peer-reviewed libraries. Report instrument parameters (e.g., FTIR resolution: 4 cm<sup>−1</sup>) to ensure reproducibility .

Q. Safety & Compliance

Q. What safety protocols are critical for handling TATB in laboratory settings?

Follow explosives safety guidelines: Use remote-controlled detonation chambers, conductive tools to prevent static discharge, and personal protective equipment (PPE) rated for high-energy materials. Store TATB in dessicated, shock-proof containers at ≤6°C .

Properties

IUPAC Name

2,4,6-trinitrobenzene-1,3,5-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6O6/c7-1-4(10(13)14)2(8)6(12(17)18)3(9)5(1)11(15)16/h7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFUJAMTCCQARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062818
Record name 1,3,5-Benzenetriamine, 2,4,6-trinitro-
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Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 1,3,5-Benzenetriamine, 2,4,6-trinitro-
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CAS No.

3058-38-6
Record name TATB
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Record name 1,3,5-triamino-2,4,6-trinitrobenzene
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Record name s-Triaminotrinitrobenzene
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Record name 1,3,5-Benzenetriamine, 2,4,6-trinitro-
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Record name 1,3,5-Benzenetriamine, 2,4,6-trinitro-
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Record name 2,4,6-trinitrobenzene-1,3,5-triamine
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Record name 2,4,6-TRIAMINO-1,3,5-TRINITROBENZENE
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Synthesis routes and methods I

Procedure details

Triaminotrinitrobenzene is an explosive having unusual insensitivity, stability at high temperature, and respectable performance. It is insoluble in organic solvents and has a melting point above 400° C. TATB was prepared in 1887 from tribromotrinitrobenzene. It has also been prepared on a laboratory scale from 2,4,6-trinitrotoluene through selective reduction of the 4-nitro group, nitration to pentanitroaniline, and then ammonolysis. Currently, the manufacture of TATB (1) on a large scale begins with 1,3,5-trichlorobenzene (TCB, 2) which is nitrated to give 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB, 3) as shown in FIGS. 1a and 1b hereof. The nitration step requires severe conditions of high temperature, long reaction time, and oleum, and results in significant quantities of by-products.
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tribromotrinitrobenzene
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Synthesis routes and methods II

Procedure details

According to this invention, the 4-nitro group or trinitrotoluene (TNT) is selectively reduced by H2S in p-dioxane to produce 4-amino-2,6-dinitrotoluene. This latter compound is then nitrated with HNO3 in H2SO4 to produce pentanitroaniline. Finally the pentanitroaniline is reacted with NH3 in benzene, methylene chloride or another suitable solvent to produce a quantitative yield of TATB. The method of this invention is easily carried out and all reactants are inexpensive.
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Synthesis routes and methods III

Procedure details

Diaminopicric acid (0.193 g, 0.748 mmol) and diammonium hydrogen phosphate (0.990 g, 7.50 mmol) are suspended in dry sulfolane (3 ml) and stirred in a Teflon® capped glass pressure tube (8 ml). The suspension is heated with stirring from ambient temperature to 177° C. over a 2 hr period. Stirring and heating (177° C.) is continued for an additional 6 hours. The reaction tube is cooled to 4° C. and the resulting suspension is mixed with water (40 ml). The precipitated product is collected, washed with water and dried to yield TATB in the form of a brown solid (0.154 g, 80%).
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0.193 g
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80%

Synthesis routes and methods IV

Procedure details

One method of synthesizing TATB from phloroglucinol is described in GB 2355715. Phloroglucinol, also known as 1,3,5-trihydroxybenzene, is nitrated using sodium nitrite and nitric acid, forming trinitrophloroglucinol (“TNPG”), which is also known as 1,3,5-trihydroxy-2,4,6-trinitrobenzene. The nitric acid is added sequentially or in multiple additions. When cooled, a solid is produced, which is filtered, washed with 3 M hydrochloric acid (“HCl”), and dried, yielding a solid product that is a monohydrate of TNPG. The monohydrate of TNPG is a free-flowing solid. The TNPG is alkoxylated using a trialkyl orthoformate, such as trimethyl orthoformate, forming 1,3,5-trimethoxy-2,4,6-trinitrobenzene. Methanol and methyl formate are also formed and are removed by distillation. The solution of 1,3,5-trimethoxy-2,4,6-trinitrobenzene is concentrated, yielding 1,3,5-trimethoxy-2,4,6-trinitrobenzene as a solid, which is recrystallized from ethanol. The purified 1,3,5-trimethoxy-2,4,6-trinitrobenzene is then aminated using liquid ammonia or gaseous ammonia, filtered, washed with N-methylpyrrolidinone and methanol, and dried, yielding crystals of the TATB. To conduct the amination reaction, a solution of the 1,3,5-trimethoxy-2,4,6-trinitrobenzene is cooled to −10° C. and ammonia gas is introduced. If liquid ammonia is used, the animation reaction is conducted at room temperature and a pressure of 8-9 bar, or at atmospheric pressure and −33° C. If gaseous ammonia is used, the animation reaction is conducted at atmospheric pressure or at a pressure of 8-9 bar. At higher temperatures, the method is described as being less energy efficient. The TATB synthesis utilizes multiple drying and isolation acts to produce solid products of TNPG, TETNB, and TATB.
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1,3,5-trimethoxy-2,4,6-trinitrobenzene
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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